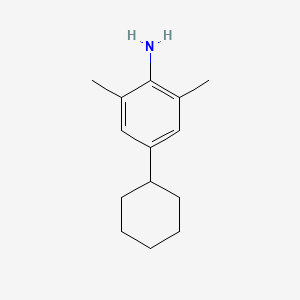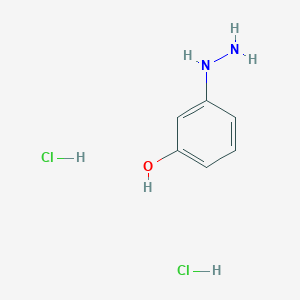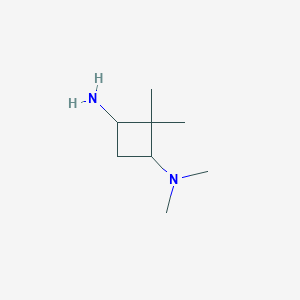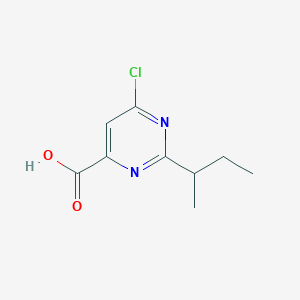
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an aminooxy group, a fluorine atom, and a methoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as 2-fluoro-3-methoxypropanoic acid. This precursor can be synthesized through the fluorination of 3-methoxypropanoic acid using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The aminooxy group is then introduced via a nucleophilic substitution reaction using hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with metabolic pathways by altering the function of key enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Shares the aminooxy functional group but lacks the fluorine and methoxy groups.
2-Fluoro-3-methoxypropanoic acid: Contains the fluorine and methoxy groups but lacks the aminooxy group.
3-Methoxypropanoic acid: Lacks both the fluorine and aminooxy groups.
Uniqueness
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the aminooxy group allows for specific interactions with enzymes, while the fluorine atom enhances its stability and bioavailability. The methoxy group further modulates its chemical properties, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C4H8FNO4 |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
2-aminooxy-2-fluoro-3-methoxypropanoic acid |
InChI |
InChI=1S/C4H8FNO4/c1-9-2-4(5,10-6)3(7)8/h2,6H2,1H3,(H,7,8) |
InChI Key |
NVPHATUSANHYEF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)O)(ON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
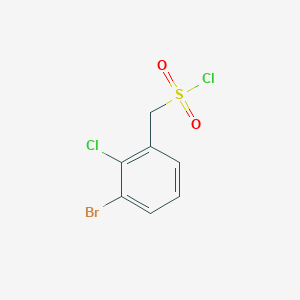
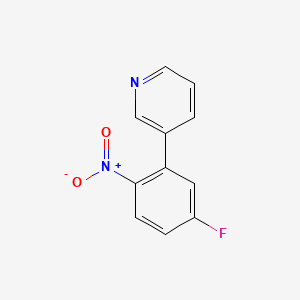
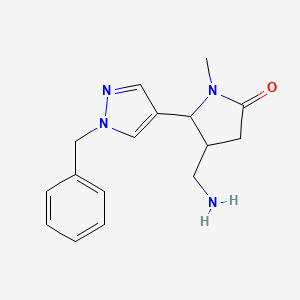
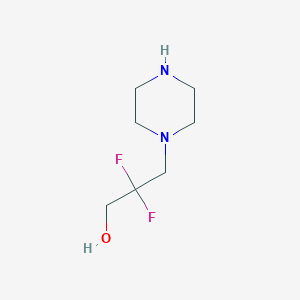

![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
